Superior Reduction of Intraocular PGE2 vs. Carprofen and Meloxicam in Canine Uveitis
In a randomized, controlled trial of 38 dogs with experimentally induced anterior uveitis, oral administration of tepoxalin (10 mg/kg q24h) resulted in a significantly lower median change in aqueous humor PGE2 concentration compared to both carprofen (2.2 mg/kg q12h) and meloxicam (0.2 mg/kg q24h). The median change for tepoxalin was significantly lower than that of the control, carprofen, and meloxicam groups (p<0.05) [1].
| Evidence Dimension | Reduction in intraocular inflammation (aqueous PGE2 concentration) |
|---|---|
| Target Compound Data | Tepoxalin (10 mg/kg PO q24h): Median change in PGE2 was significantly lower than control, carprofen, and meloxicam groups (p<0.05). |
| Comparator Or Baseline | Carprofen (2.2 mg/kg PO q12h) and Meloxicam (0.2 mg/kg PO q24h): Median changes in PGE2 were lower but not significantly different from control dogs (p>0.05). |
| Quantified Difference | Only tepoxalin produced a statistically significant reduction in aqueous PGE2 compared to the control group, indicating superior anti-inflammatory efficacy in this model. |
| Conditions | Canine model of aqueocentesis-induced anterior uveitis; 38 mixed-breed dogs; oral dosing for 2 days. |
Why This Matters
This direct evidence of superior efficacy in controlling a key inflammatory mediator (PGE2) in the eye suggests tepoxalin is a preferential choice over carprofen or meloxicam for managing canine anterior uveitis.
- [1] Gilmour MA, et al. Comparison of tepoxalin, carprofen, and meloxicam for reducing intraocular inflammation in dogs. Am J Vet Res. 2009;70(7):902-907. View Source
